Strontium phosphate

Description

Properties

CAS No. |

14414-90-5 |

|---|---|

Molecular Formula |

H3O4PSr |

Molecular Weight |

185.62 g/mol |

IUPAC Name |

tristrontium;diphosphate |

InChI |

InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChI Key |

WUIUNDMYIOCTDK-UHFFFAOYSA-N |

SMILES |

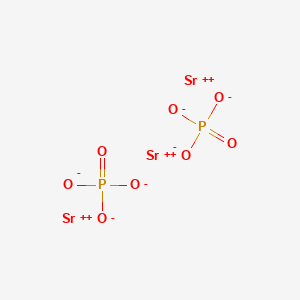

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |

Canonical SMILES |

OP(=O)(O)O.[Sr] |

Other CAS No. |

14414-90-5 7446-28-8 |

Related CAS |

18266-28-9 |

Synonyms |

13450-99-2 (Sr salt (1:1)) 18266-28-9 (Sr salt (2:1)) 7446-28-8 (Sr salt (2:3)) strontium phosphate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Strontium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of strontium phosphate, a biomaterial of significant interest in the fields of bone regeneration and drug delivery. The following sections detail various synthesis methodologies, comprehensive characterization techniques, and the biological signaling pathways influenced by this compound.

Synthesis of this compound

The properties of this compound, including its crystallinity, particle size, and morphology, are highly dependent on the synthesis method employed. This section outlines common synthesis techniques and provides detailed experimental protocols.

Wet Chemical Precipitation

Wet chemical precipitation is a widely used method for synthesizing this compound due to its relative simplicity and scalability. This technique involves the reaction of soluble strontium and phosphate precursors in an aqueous solution, leading to the precipitation of this compound.

Experimental Protocol:

A typical protocol for the wet chemical precipitation of this compound nanoparticles is as follows:

-

Precursor Solution Preparation:

-

Prepare a solution of a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂) or strontium chloride (SrCl₂), in deionized water.

-

Prepare a separate solution of a phosphate precursor, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or sodium phosphate (Na₃PO₄), in deionized water.

-

-

Precipitation Reaction:

-

Slowly add the phosphate precursor solution to the strontium precursor solution under constant stirring. The rate of addition can influence the particle size and morphology.

-

Maintain the pH of the reaction mixture at a desired level (typically between 7 and 11) by adding a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).

-

-

Aging and Washing:

-

Age the resulting precipitate in the mother liquor for a specific period (e.g., 24 hours) to allow for crystal growth and phase transformation.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at a controlled temperature (e.g., 80-100 °C) to obtain the this compound powder.

-

Data Presentation: Synthesis Parameters for Wet Chemical Precipitation

| Parameter | Value/Range | Effect on Product |

| Strontium Precursor | Sr(NO₃)₂, SrCl₂ | Can influence byproduct formation |

| Phosphate Precursor | (NH₄)₂HPO₄, Na₃PO₄ | Can affect pH and ionic strength |

| Precursor Concentration | 0.1 M - 1.0 M | Higher concentrations can lead to larger particles |

| Reaction Temperature | 25 °C - 80 °C | Higher temperatures can increase crystallinity |

| pH | 7 - 11 | Influences the stoichiometry and phase of the this compound |

| Stirring Speed | 200 - 500 rpm | Affects particle size distribution |

| Aging Time | 1 - 24 hours | Longer aging can lead to larger, more crystalline particles |

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high temperatures and pressures to crystallize substances from aqueous solutions. This technique is known for producing highly crystalline and well-defined nanostructures.

Experimental Protocol:

-

Precursor Mixture:

-

Prepare an aqueous solution containing both the strontium and phosphate precursors.

-

Adjust the pH of the solution as required for the desired phase.

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (typically 120-200 °C) for a defined period (e.g., 12-24 hours). The autogenous pressure will increase during the reaction.

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration or centrifugation.

-

-

Washing and Drying:

-

Wash the product with deionized water and ethanol.

-

Dry the final product in an oven.

-

Data Presentation: Synthesis Parameters for Hydrothermal Synthesis

| Parameter | Value/Range | Effect on Product |

| Reaction Temperature | 120 °C - 200 °C | Higher temperatures promote crystallinity and larger particle sizes |

| Reaction Time | 12 - 24 hours | Longer reaction times can lead to more complete crystallization |

| pH | 7 - 11 | Influences the resulting this compound phase |

| Filling Degree of Autoclave | 70% - 80% | Affects the pressure inside the autoclave |

Solid-State Reaction

The solid-state reaction method involves the direct reaction of solid precursors at high temperatures. This method is typically used to produce bulk crystalline this compound.

Experimental Protocol:

-

Precursor Mixing:

-

Thoroughly mix stoichiometric amounts of solid precursors, such as strontium carbonate (SrCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄), in a mortar and pestle or a ball mill.

-

-

Calcination:

-

Transfer the mixed powder to a crucible.

-

Heat the crucible in a furnace to a high temperature (e.g., 900-1200 °C) for several hours. The heating and cooling rates can be controlled to influence the final product's characteristics.

-

-

Grinding:

-

After cooling, grind the resulting solid to obtain a fine powder.

-

Data Presentation: Synthesis Parameters for Solid-State Reaction

| Parameter | Value/Range | Effect on Product |

| Strontium Precursor | SrCO₃, SrO | Choice of precursor affects reaction temperature |

| Phosphate Precursor | (NH₄)₂HPO₄, H₃PO₄ | Choice of precursor affects reaction byproducts |

| Calcination Temperature | 900 °C - 1200 °C | Determines the crystal phase and crystallinity |

| Calcination Time | 2 - 12 hours | Affects the completeness of the reaction |

| Atmosphere | Air, Inert Gas | Can influence the stoichiometry of the final product |

Characterization of this compound

A thorough characterization of synthesized this compound is crucial to understand its physical and chemical properties, which in turn determine its suitability for specific applications.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases and determining the crystallinity of the synthesized this compound.

Experimental Protocol:

-

Sample Preparation:

-

A small amount of the powdered sample is placed on a sample holder.

-

The surface of the powder is flattened to ensure a uniform X-ray exposure.

-

-

Data Acquisition:

-

The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

The intensity of the diffracted X-rays is recorded by a detector.

-

-

Data Analysis:

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.

-

The crystallite size can be estimated using the Scherrer equation.

-

Data Presentation: Typical XRD Peak Positions for this compound Phases

| 2θ (°) | Crystal Plane | This compound Phase |

| ~25.9 | (202) | Strontium Hydroxyapatite (Sr-HAp) |

| ~31.8 | (211) | Strontium Hydroxyapatite (Sr-HAp) |

| ~32.2 | (112) | Strontium Hydroxyapatite (Sr-HAp) |

| ~32.9 | (300) | Strontium Hydroxyapatite (Sr-HAp) |

| ~27.8 | (0210) | β-Trithis compound (β-TSP) |

| ~31.0 | (214) | β-Trithis compound (β-TSP) |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the synthesized material, confirming the presence of phosphate and hydroxyl groups characteristic of this compound.

Experimental Protocol:

-

Sample Preparation:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

The sample is exposed to infrared radiation over a range of wavenumbers.

-

The absorption of IR radiation by the sample is measured.

-

-

Data Analysis:

-

The resulting spectrum shows absorption bands corresponding to specific molecular vibrations.

-

Data Presentation: Characteristic FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3570 | O-H stretching | Hydroxyl (in Sr-HAp) |

| ~1090, ~1040 | P-O stretching (ν₃) | Phosphate (PO₄³⁻) |

| ~960 | P-O stretching (ν₁) | Phosphate (PO₄³⁻) |

| ~603, ~565 | O-P-O bending (ν₄) | Phosphate (PO₄³⁻) |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful imaging techniques used to visualize the morphology, particle size, and microstructure of the synthesized this compound.

Experimental Protocol:

-

Sample Preparation:

-

For SEM, the powder is mounted on a stub using conductive tape and coated with a thin layer of a conductive material (e.g., gold or carbon).

-

For TEM, the powder is dispersed in a solvent, and a drop of the dispersion is placed on a TEM grid and allowed to dry.

-

-

Imaging:

-

In SEM, a focused beam of electrons is scanned across the sample surface, and the resulting signals are used to generate an image.

-

In TEM, a beam of electrons is transmitted through the thin sample, and the transmitted electrons are used to form an image.

-

-

Analysis:

-

The images are analyzed to determine the particle size, shape, and surface morphology.

-

Data Presentation: Morphology of this compound from Different Synthesis Methods

| Synthesis Method | Typical Morphology | Typical Particle Size |

| Wet Chemical Precipitation | Spherical or irregular nanoparticles | 50 - 200 nm |

| Hydrothermal Synthesis | Nanorods, nanowires, or well-defined crystals | 20 - 100 nm in diameter, up to several micrometers in length |

| Solid-State Reaction | Large, irregular particles or agglomerates | > 1 µm |

Signaling Pathways and Biological Interactions

Strontium has been shown to have a dual effect on bone metabolism, promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[1][2] This is of significant interest for drug development, particularly for osteoporosis treatment. The following diagrams illustrate the key signaling pathways involved.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Strontium's influence on the RANK/RANKL/OPG signaling pathway.

Caption: Strontium's activation of the Wnt/β-catenin signaling pathway in osteoblasts.

References

An In-depth Technical Guide to Strontium Phosphate Crystal Structure Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of strontium phosphate, a material of significant interest in biomaterials science and drug delivery systems. It details the crystallographic properties of its various polymorphic forms, outlines the primary experimental protocols for structural characterization, and presents quantitative data in a structured format. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this compound-based materials.

Introduction to this compound

This compound (Sr₃(PO₄)₂) is an inorganic compound that has garnered substantial attention for its biocompatibility and its role in bone metabolism. It exists in several structural forms, including orthophosphates, pyrophosphates, and metaphosphates, each with distinct crystalline arrangements. The orthophosphate form, Sr₃(PO₄)₂, is particularly important and exhibits polymorphism, primarily existing as low-temperature beta (β) and high-temperature alpha (α) phases, as well as in an amorphous state. Understanding the precise crystal structure of these phases is fundamental to controlling their physicochemical properties, such as solubility, bioactivity, and drug loading capacity.

Polymorphic Forms and Crystal Structures

The structural diversity of this compound gives rise to a range of compounds with different crystal structures. The most studied forms are the orthophosphates, but other stoichiometries like metaphosphates and pyrophosphates are also significant.

-

β-Strontium Orthophosphate (β-Sr₃(PO₄)₂): This is the stable form at room temperature. It crystallizes in the trigonal system and is isostructural with β-tricalcium phosphate (β-TCP). Its structure consists of isolated PO₄ tetrahedra linked by strontium ions. There are two distinct strontium sites: one coordinated by six oxygen atoms and another in a 10-coordinate geometry[1][2].

-

α-Strontium Orthophosphate (α-Sr₃(PO₄)₂): This is the high-temperature polymorph. It has a hexagonal crystal structure[3]. The transition from the β to the α phase occurs at elevated temperatures.

-

Strontium Metaphosphate (Sr(PO₃)₂): This form contains infinite chains of phosphate tetrahedra. It is known to crystallize in several polymorphic forms, including a monoclinic structure with the space group P2₁/c and a triclinic form (α-Sr(PO₃)₂)[4][5].

-

Strontium Pyrophosphate (Sr₂P₂O₇): This compound contains diphosphate (P₂O₇) groups. It also exhibits polymorphism, with a low-temperature β-phase (tetragonal) and a high-temperature α-phase (orthorhombic)[6].

-

Amorphous this compound (ASP): Non-crystalline this compound lacks long-range atomic order. It is often a precursor in the synthesis of crystalline phases and is characterized by broad, diffuse halos in X-ray diffraction patterns instead of sharp peaks.

Quantitative Crystallographic Data

The crystallographic parameters for the primary crystalline phases of this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Strontium Orthophosphate Polymorphs

| Parameter | β-Sr₃(PO₄)₂ | α-Sr₃(PO₄)₂ |

| Formula | Sr₃(PO₄)₂ | Sr₃(PO₄)₂ |

| Crystal System | Trigonal (Rhombohedral) | Hexagonal |

| Space Group | R-3m (No. 166) | Not specified in results |

| Lattice Constant a (Å) | 5.3901[7] | Not specified in results |

| Lattice Constant c (Å) | 19.785[7] | Not specified in results |

| Unit Cell Volume (ų) | 497.8[8] | Not specified in results |

| Reference | [2][7][8] | [3] |

Table 2: Crystallographic Data for Other this compound Compounds

| Parameter | Strontium Metaphosphate (monoclinic) | Strontium Pyrophosphate (α-phase) |

| Formula | Sr(PO₃)₂ | Sr₂P₂O₇ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c (No. 14) | Pnma |

| Lattice Constant a (Å) | 7.192 | Not specified in results |

| Lattice Constant b (Å) | 7.934 | Not specified in results |

| Lattice Constant c (Å) | 17.351 | Not specified in results |

| Angle β (°) | 90.66 | 90 |

| Unit Cell Volume (ų) | 990.0 | Not specified in results |

| Reference | [4] | [6] |

Experimental Protocols for Structural Analysis

A multi-technique approach is essential for a thorough analysis of this compound crystal structures. The primary methods are detailed below.

X-Ray Diffraction (XRD)

X-ray diffraction is the cornerstone technique for identifying crystalline phases and determining their structure.[9]

-

Principle: XRD is based on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice, governed by Bragg's Law (nλ = 2d sinθ)[10][11]. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present.

-

Methodology:

-

Sample Preparation: The this compound material is finely ground to a homogeneous powder (typically <10 µm particle size) to ensure a random orientation of the crystallites. The powder is then mounted onto a flat sample holder.

-

Data Collection: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation, λ ≈ 1.54 Å) is used[11]. The instrument scans through a range of angles (2θ), recording the intensity of the diffracted X-rays at each angle[12][13]. A typical scan might range from 10° to 80° 2θ with a step size of 0.02°.

-

Phase Identification: The experimental diffraction pattern is compared with standard patterns from a reference database, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present.

-

Rietveld Refinement

The Rietveld method is a powerful analytical procedure used to refine theoretical crystal structure models against experimental powder diffraction data.[14][15]

-

Principle: The method employs a least-squares algorithm to minimize the difference between a calculated diffraction profile and the measured experimental pattern[16][17]. This allows for the precise determination of structural parameters.

-

Methodology:

-

Initial Model: An analysis begins with an approximate crystal structure model for each phase identified by XRD, including space group, atomic coordinates, and initial lattice parameters.

-

Profile Fitting: A theoretical diffraction pattern is calculated based on the model. The refinement process iteratively adjusts various parameters to achieve the best fit to the experimental data.

-

Refinement Sequence: A sequential refinement is typically performed:

-

Scale factor and background coefficients.

-

Unit cell parameters.

-

Peak shape parameters (e.g., Gaussian and Lorentzian components) and peak width.

-

Atomic coordinates, site occupancy factors, and thermal parameters (atomic displacement).

-

-

Analysis: The final refined model provides highly accurate quantitative data, including lattice parameters, bond lengths, bond angles, and quantitative phase composition in multiphase samples[18]. The quality of the fit is assessed using reliability factors (R-factors) like Rwp and χ².

-

Spectroscopic Techniques

Vibrational and nuclear magnetic resonance spectroscopies provide complementary information on local atomic environments and bonding.

-

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: These techniques probe the vibrational modes of the phosphate (PO₄³⁻) tetrahedra. The frequencies of these modes are sensitive to the local symmetry, bond strengths, and crystal structure. In aqueous solutions, the PO₄³⁻ ion exhibits symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄) modes[19]. In a crystal, these modes can shift or split, providing a structural fingerprint.

-

Methodology: A laser (Raman) or broadband infrared source (FTIR) is directed at the sample. The scattered light (Raman) or transmitted/reflected light (FTIR) is analyzed to produce a spectrum of vibrational modes. For phosphate minerals, the most intense Raman band typically corresponds to the PO₄³⁻ ν₁ symmetric stretching mode, found around 950-1020 cm⁻¹[20][21].

-

-

³¹P Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ³¹P is a spin-½ nucleus with 100% natural abundance, making it an ideal probe for NMR[22][23]. Solid-state ³¹P MAS NMR provides detailed information about the local environment of phosphorus atoms, including the number of non-equivalent phosphorus sites, their coordination, and the connectivity of phosphate tetrahedra[24][25].

-

Methodology: A powdered sample is packed into a rotor and spun at a high frequency (typically >5 kHz) at the "magic angle" (54.74°) relative to the external magnetic field. This spinning averages out anisotropic interactions, resulting in sharper spectral lines. The resulting chemical shifts are highly sensitive to the local structure of the phosphate groups[26].

-

Visualized Workflows and Relationships

Caption: Experimental workflow for this compound crystal structure analysis.

Caption: Phase relationships of strontium orthophosphate (Sr₃(PO₄)₂).

References

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Strontium metaphosphate | O6P2Sr | CID 16164193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The crystal structure refinements of the strontium and barium orthophosphates [jstage.jst.go.jp]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. Powder diffraction - Wikipedia [en.wikipedia.org]

- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 15. MyScope [myscope.training]

- 16. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

- 19. repositorio.ufop.br [repositorio.ufop.br]

- 20. Raman and infrared spectroscopic characterization of the phosphate mineral paravauxite Fe2+Al2(PO4)2(OH)2.8H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Raman spectroscopic study of the mono-hydrogen phosphate mineral dorfmanite Na2(PO3OH)·2H2O and in comparison with brushite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aiinmr.com [aiinmr.com]

- 23. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 24. Structural study of phosphate groups in layered metal phosphates by high-resolution solid-state31P NMR spectroscopy - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. 31P MAS NMR and DFT study of crystalline phosphate matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. nmr.oxinst.com [nmr.oxinst.com]

An In-depth Technical Guide to the Solubility and Dissolution of Strontium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dissolution characteristics of strontium phosphate (Sr₃(PO₄)₂). This compound is a compound of significant interest in the biomedical field, particularly in bone tissue engineering and drug delivery, owing to the therapeutic effects of strontium ions on bone metabolism. Understanding its solubility and dissolution behavior is critical for the design and development of innovative biomaterials and drug formulations. This document details the physicochemical properties, factors influencing solubility, and available kinetic data. It also provides standardized experimental protocols for characterization and diagrams of relevant biological signaling pathways.

Physicochemical Properties of this compound

This compound is a white, solid inorganic salt that is generally considered insoluble in water. Its primary form is anhydrous, with the chemical formula Sr₃(PO₄)₂. The dissolution of this compound in an aqueous solution is an equilibrium process governed by its solubility product constant (Ksp).

The dissolution reaction is as follows:

Sr₃(PO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2PO₄³⁻(aq)[1]

The expression for the solubility product constant (Ksp) is:

Ksp = [Sr²⁺]³[PO₄³⁻]²[1]

Data Presentation: Solubility of this compound

The reported values for the solubility product (Ksp) of this compound vary in the literature, which can be attributed to different experimental conditions and the formation of various hydrated or complexed species. It is crucial to consider the specific conditions under which these values were determined.

| Parameter | Value | Conditions | Reference |

| Solubility Product (Ksp) | 1.0 x 10⁻³¹ | 298 K (25 °C) | [2] |

| 4.0 x 10⁻²⁸ | 25 °C | [3] | |

| Molar Solubility in Water | Approximately 1.0 x 10⁻⁷ M | Calculated from Ksp = 1.0 x 10⁻³¹ at 25°C | |

| 0.112 mg/L | 20 °C | ||

| Appearance | White solid | Standard state | [4] |

| Molar Mass | 452.80 g/mol | [4] | |

| Density | 4.53 g/cm³ | [4] | |

| Melting Point | 1727 °C |

Factors Influencing Solubility and Dissolution

The solubility and dissolution rate of this compound are significantly influenced by several factors:

-

pH: The solubility of this compound increases in acidic conditions. This is due to the protonation of the phosphate ion (PO₄³⁻), a weak base, to form HPO₄²⁻, H₂PO₄⁻, and ultimately H₃PO₄. This reaction shifts the dissolution equilibrium to the right, favoring the dissolution of the solid. The formation of different this compound phases, such as SrHPO₄ and Sr₃(PO₄)₂, is also pH-dependent.[5]

-

Temperature: While specific data on the temperature dependence of this compound dissolution is limited, for most ionic compounds, solubility increases with temperature. However, the dissolution of some calcium phosphate phases can be exothermic, meaning their solubility decreases with increasing temperature. The effect of temperature on the dissolution rate is generally positive, leading to faster dissolution kinetics.[6]

-

Ionic Strength: The presence of other ions in the solution can affect the activity of strontium and phosphate ions, thereby influencing the solubility. The common ion effect, where the presence of either strontium or phosphate ions from another source will decrease the solubility of this compound, is a key consideration.

-

Particle Size and Surface Area: Smaller particle sizes and higher surface areas lead to a faster dissolution rate due to the increased contact area between the solid and the solvent.

-

Presence of Complexing Agents: Agents that can form complexes with strontium or phosphate ions in solution will increase the solubility of this compound by reducing the concentration of free ions and shifting the dissolution equilibrium.

-

Crystallinity: The crystallinity of the this compound can impact its dissolution rate. Amorphous or poorly crystalline forms are generally more soluble and dissolve faster than highly crystalline forms.

Dissolution Kinetics

Detailed quantitative data on the dissolution kinetics of pure this compound, such as dissolution rate constants under various conditions, are not extensively available in the scientific literature. Much of the existing research focuses on the dissolution of strontium-doped calcium phosphates, where strontium is incorporated into a hydroxyapatite or tricalcium phosphate matrix. In these composite materials, the release of strontium ions is a key factor in their biological activity. Studies on strontium-substituted β-tricalcium phosphate have shown that the incorporation of strontium can lead to a slower dissolution rate compared to pure β-tricalcium phosphate.[7]

The dissolution of strontium-containing calcium phosphate cements has been studied in simulated body fluid (SBF), with results indicating a sustained release of strontium ions over time.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and dissolution of this compound, adapted from standard methods for calcium phosphates and general analytical procedures.

Determination of Solubility Product (Ksp)

This protocol is adapted from methods used for sparingly soluble salts.

Objective: To determine the equilibrium concentrations of strontium and phosphate ions in a saturated solution of this compound and calculate the Ksp.

Materials and Equipment:

-

This compound powder

-

Deionized water

-

Constant temperature water bath or shaker

-

Centrifuge

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for strontium analysis

-

UV-Vis Spectrophotometer for phosphate analysis (molybdenum blue method)

-

pH meter

-

Filtration apparatus (0.22 µm filter)

Procedure:

-

Add an excess of this compound powder to a known volume of deionized water in a sealed container.

-

Place the container in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate continuously for an extended period (e.g., 72 hours or until equilibrium is reached).

-

Periodically measure the concentration of strontium or phosphate ions in aliquots of the solution (after filtration) to determine when equilibrium has been established (i.e., when the concentration no longer changes with time).

-

Once at equilibrium, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the sample through a 0.22 µm filter.

-

Measure the pH of the saturated solution.

-

Analyze the filtrate for strontium ion concentration using ICP-MS or AAS.

-

Analyze the filtrate for phosphate ion concentration using the molybdenum blue spectrophotometric method.

-

Calculate the Ksp using the equilibrium concentrations of Sr²⁺ and PO₄³⁻.

In Vitro Dissolution Rate Study

This protocol is based on the principles outlined in ASTM F1926 for the dissolution testing of calcium phosphate materials.

Objective: To determine the rate of dissolution of this compound under controlled conditions.

Materials and Equipment:

-

This compound sample (e.g., powder, pellets, or coating on a substrate)

-

Dissolution medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, or an acidic buffer)

-

Dissolution testing apparatus (e.g., USP Apparatus 2 - paddle apparatus)

-

Constant temperature bath (37 °C)

-

ICP-MS or AAS for strontium analysis

-

UV-Vis Spectrophotometer for phosphate analysis

-

pH meter

Procedure:

-

Prepare the dissolution medium and adjust the pH to the desired value.

-

Place a known amount of the this compound sample into the dissolution vessel.

-

Add a specified volume of the pre-warmed (37 °C) dissolution medium to the vessel.

-

Start the dissolution apparatus at a specified agitation speed (e.g., 50 rpm).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the dissolution medium.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

-

Filter the collected samples.

-

Analyze the samples for strontium and phosphate concentrations.

-

Plot the cumulative amount of strontium and phosphate released versus time to determine the dissolution profile. The dissolution rate can be calculated from the slope of the initial linear portion of the curve.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways of Strontium in Bone Cells

The biological effects of strontium released from this compound are primarily mediated through its interaction with the Calcium-Sensing Receptor (CaSR) on bone cells (osteoblasts and osteoclasts). This interaction triggers a cascade of intracellular signaling pathways that ultimately promote bone formation and inhibit bone resorption.[9][10][11]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility product (Ksp) of this compound.

Experimental Workflow for Dissolution Rate Study

This diagram outlines the process for conducting an in vitro dissolution rate study of this compound.

Conclusion

The solubility and dissolution of this compound are critical parameters that dictate its performance in biomedical applications. While its low solubility in water is well-established, the dissolution behavior is highly dependent on environmental factors, particularly pH. The provided experimental protocols offer a standardized approach to characterizing these properties, enabling researchers and drug development professionals to design and evaluate this compound-based materials effectively. The elucidation of strontium's signaling pathways highlights the molecular basis for its therapeutic effects on bone, providing a rationale for its use in orthopedic and dental applications. Further research is warranted to establish a more comprehensive quantitative understanding of the dissolution kinetics of pure this compound under a wider range of physiological conditions.

References

- 1. youtube.com [youtube.com]

- 2. Solved this compound, Sr3(PO4)2 has a Ksp = 1.0×10-31 | Chegg.com [chegg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The Influence of pH Value on the Microstructure and Properties of this compound Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium’s Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]

biological properties of strontium phosphate

An In-depth Technical Guide on the Biological Properties of Strontium Phosphate

Introduction

This compound (SrP) and strontium-substituted calcium phosphate (Sr-CaP) biomaterials are gaining significant attention in the fields of bone tissue engineering and drug delivery. Strontium, a trace element found in bone, is recognized for its dual ability to stimulate bone formation and inhibit bone resorption, making it a valuable therapeutic agent for conditions like osteoporosis.[1][2] When incorporated into phosphate-based ceramics, strontium ions can be released locally at a controlled rate, enhancing the regenerative capabilities of the material while minimizing potential systemic side effects.[1][3] This guide provides a comprehensive overview of the synthesis, biological properties, and underlying molecular mechanisms of this compound-based biomaterials for researchers, scientists, and drug development professionals.

Synthesis and Physicochemical Properties

This compound nanomaterials can be synthesized through various methods, including wet chemical precipitation, sol-gel processes, and hydrothermal treatments.[4][5][6] The most common approach is a wet chemical method where aqueous solutions of strontium and/or calcium salts (e.g., strontium nitrate, calcium lactate) are reacted with a phosphate source (e.g., diammonium hydrogen phosphate) under controlled pH and temperature.[4][7] The resulting materials are often amorphous or poorly crystalline, which can enhance their solubility and ion release profile compared to highly crystalline hydroxyapatite.[7] The incorporation of strontium into the calcium phosphate lattice can alter its physical and mechanical properties.

Table 1: Summary of Physicochemical Properties of Strontium-Containing Phosphate Materials

| Property | Material | Strontium Content | Value | Reference |

|---|---|---|---|---|

| Particle Size | Strontium-doped Calcium Phosphate Nanoparticles | 5-20 mol% | 40-70 nm (spherical) | [7] |

| DNA-Templated Sr-CaP Nanoparticles | 1-3 mM Sr²⁺ in solution | ~300 nm (spherical) | [8] | |

| Crystallinity | Strontium-doped Calcium Phosphate Nanoparticles | 5-20 mol% | X-ray amorphous | [7] |

| DNA-Templated Sr-CaP Nanoparticles | 1-3 mM Sr²⁺ in solution | Amorphous | [8] | |

| Compressive Strength | Strontium-Calcium Phosphate Hybrid Cement (Sr-CPHC) | Not specified | 45.52 MPa (vs. 11.21 MPa for CPC) | [9] |

| 5% Strontium-Modified Calcium Phosphate Cement (SMPC) | 5% tristrontium silicate | 6.00 ± 0.74 MPa | [10][11] |

| Setting Time | Strontium-Calcium Phosphate Hybrid Cement (Sr-CPHC) | Not specified | 20.7 min (vs. 2.2 min for CPC) |[9] |

Biocompatibility and Cytotoxicity

A critical requirement for any biomaterial is biocompatibility. Studies consistently show that this compound-based materials exhibit low cytotoxicity at appropriate concentrations.[7] In vitro cell viability assays, such as the MTT assay, have demonstrated that human and animal-derived cell lines, including HeLa, MG63, and MC3T3 osteoblast precursors, maintain high viability when cultured with strontium-doped calcium phosphate nanoparticles.[7][12] This excellent biocompatibility is attributed to the physiological nature of the constituent ions (strontium, calcium, phosphate), which are integral to bone metabolism.[2][7]

Table 2: Summary of In Vitro Biocompatibility and Osteogenic Activity

| Material / Condition | Cell Line | Assay | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Cellulose Acetate / SrP Coating (CA7dSrP) | Fibroblast / Osteoblast | Cell Viability | ~92% / ~115% viability at 48h | [12] |

| Cellulose Acetate / SrP Coating (CA14dSrP) | Fibroblast / Osteoblast | Cell Viability | ~88% / ~107% viability at 48h | [12] |

| Strontium-doped CaP Nanoparticles | HeLa, MG63, MC3T3 | MTT Assay | Low cytotoxicity reported | [7] |

| 20% Strontium Polyphosphate-CPN | Bone Marrow Mesenchymal Stem Cells | CCK-8 Assay | Did not negatively affect proliferation |

| Strontium-doped CaP Coating | Not specified | Cell Proliferation | Enhanced cell proliferation after 7 days |[13] |

Osteogenic and Angiogenic Properties

The primary therapeutic advantage of this compound is its ability to promote bone regeneration (osteogenesis) and the formation of new blood vessels (angiogenesis).

Osteogenesis

Strontium ions released from the material directly influence bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts).[14] In vitro studies have shown that strontium-containing phosphate materials significantly increase the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation.[7][9] They also promote the formation of mineralized calcium nodules and enhance the expression of critical osteogenic genes, including Runt-related transcription factor 2 (Runx2), bone sialoprotein (BSP), and osteocalcin (OCN).[2][9][15] This dual action of stimulating osteoblasts while inhibiting osteoclasts shifts the balance of bone remodeling toward net bone formation.[1]

Angiogenesis

Vascularization is essential for supplying nutrients and oxygen to newly forming bone tissue. Strontium has been shown to promote angiogenesis. Strontium-calcium phosphate hybrid cements facilitate the migration and tube formation of human umbilical vein endothelial cells (HUVECs) and up-regulate the expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and Angiopoietin-1 (Ang-1).[9] This pro-angiogenic effect is crucial for the successful integration and regeneration of large bone defects.[9]

Molecular Mechanisms and Signaling Pathways

The biological effects of strontium are mediated through the activation of several intracellular signaling pathways. Strontium ions, being chemically similar to calcium, can interact with the calcium-sensing receptor (CaSR) on bone cells, triggering downstream cascades.[3][14]

Key signaling pathways activated by strontium include:

-

Wnt/β-catenin Pathway: This pathway is crucial for osteoblast differentiation. Strontium has been shown to activate this pathway, leading to the nuclear translocation of β-catenin and subsequent transcription of osteogenic genes like Runx2.[15][16]

-

MAPK/ERK Pathway: The Ras/MAPK signaling cascade, including ERK1/2, is stimulated by strontium.[16] This enhances the transcriptional activity of Runx2, promoting the maturation of pre-osteoblasts.[16]

-

AMPK/mTOR Pathway: Strontium can induce autophagy and osteogenic differentiation by activating the AMPK/mTOR signaling pathway in osteoblasts.[17]

-

RANKL/OPG Pathway: Strontium helps to inhibit bone resorption by downregulating the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and increasing the expression of its decoy receptor, osteoprotegerin (OPG), in osteoblasts.[18] This reduces the differentiation and activity of osteoclasts.[18]

Applications in Drug and Gene Delivery

The inherent biocompatibility and degradability of phosphate-based nanoparticles make them suitable vehicles for delivering therapeutic molecules. Strontium-doped calcium phosphate nanoparticles have been developed for gene delivery applications.[19] By using DNA as a template during synthesis, it is possible to create stable, monodispersed nanoparticles that encapsulate genetic material.[19][20] The strontium content can modulate the stability of the nanoparticles and influence their cellular uptake and transfection efficiency in bone cells, opening possibilities for targeted gene therapies to treat bone diseases.[19]

Experimental Protocols

Protocol: Synthesis of Strontium-Doped Calcium Phosphate Nanoparticles

This protocol is a representative example based on wet chemical precipitation methods.[4][7]

-

Preparation of Reagent Solutions:

-

Solution A: Prepare an aqueous solution containing calcium lactate pentahydrate and strontium nitrate. The molar ratio of Sr/(Sr+Ca) can be varied (e.g., 5%, 10%, 15%, 20%).[7]

-

Solution B: Prepare an aqueous solution of diammonium hydrogen phosphate.[7]

-

Adjust the pH of both solutions to ~10.0 using ammonium hydroxide.

-

-

Precipitation:

-

Simultaneously pump Solution A and Solution B into a reaction vessel at a constant rate (e.g., 5 mL/min) with continuous stirring.[7]

-

-

Aging and Washing:

-

Allow the resulting suspension to stir for a short period (e.g., 5 minutes) to age the precipitate.[7]

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles repeatedly with deionized water and ethanol to remove unreacted precursors.

-

-

Drying:

-

Lyophilize (freeze-dry) the washed nanoparticles to obtain a fine powder. For some applications, calcination at elevated temperatures may be performed to remove organic residues and control crystallinity.[4]

-

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21][22]

-

Cell Seeding: Seed cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the sterilized this compound nanoparticle suspension. Include a "cells only" control group. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the medium containing nanoparticles. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan crystals.[21]

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Conclusion

This compound and its composites represent a highly promising class of biomaterials for bone regeneration. Their excellent biocompatibility, coupled with the dual therapeutic action of strontium, provides a favorable microenvironment that promotes osteogenesis and angiogenesis while suppressing bone resorption. The ability to tune their physicochemical properties and functionalize them for drug and gene delivery further expands their potential applications. Future research should continue to focus on optimizing ion release kinetics and further elucidating the complex molecular mechanisms to translate these advanced materials into clinical solutions for treating bone defects and related diseases.

References

- 1. In vivo and clinical application of strontium-enriched biomaterials for bone regeneration: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Building Osteogenic Microenvironments With Strontium-Substituted Calcium Phosphate Ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Frontiers | Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications [frontiersin.org]

- 6. World Journal of Dentistry [wjoud.com]

- 7. mdpi.com [mdpi.com]

- 8. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of strontium doping on the biocompatibility of calcium phosphate-coated titanium substrates [agris.fao.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cell viability assays | Abcam [abcam.com]

- 22. m.youtube.com [m.youtube.com]

Strontium Phosphate in Drug Delivery Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium phosphate-based biomaterials have garnered significant attention in the field of drug delivery, particularly for applications in bone tissue engineering and regenerative medicine. Their inherent biocompatibility, biodegradability, and osteoinductive properties make them excellent candidates for delivering therapeutic agents directly to the site of action, enhancing therapeutic efficacy while minimizing systemic side effects.[1][2][3][4] Strontium, a key component of these systems, is known to play a dual role in bone metabolism: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[1][2][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in drug delivery systems, with a focus on experimental protocols and the underlying biological mechanisms.

Synthesis and Characterization of this compound Nanoparticles

The fabrication of this compound nanoparticles with controlled size, morphology, and composition is crucial for their performance as drug delivery vehicles.[1] Various methods have been developed for their synthesis, each offering distinct advantages.

Synthesis Methodologies

Common synthesis techniques include:

-

Chemical Precipitation: This is a widely used, facile method involving the reaction of soluble strontium and phosphate precursors in an aqueous solution, often under controlled pH and temperature.[6][7]

-

Hydrothermal Method: This technique employs high temperatures and pressures to synthesize crystalline nanoparticles with well-defined morphologies.[8][9]

-

Microwave-Hydrothermal Method: This approach utilizes microwave irradiation to accelerate the hydrothermal process, leading to rapid synthesis of porous microspheres with high surface area, which is beneficial for drug loading.[4][10]

-

Sol-Gel Synthesis: This method allows for the preparation of highly pure and homogenous nanoparticles at relatively low temperatures.[9]

Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize the physicochemical properties of synthesized this compound nanoparticles:

| Property | Characterization Technique(s) | Description |

| Crystallographic Properties | X-ray Diffraction (XRD)[1][3][8] | Determines the crystal structure, phase purity, and crystallinity of the nanoparticles. |

| Chemical Composition & Bonding | Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy[8] | Identifies the functional groups present and confirms the formation of phosphate bonds. |

| Elemental Composition | Energy Dispersive X-ray Spectroscopy (EDX), Atomic Absorption Spectrometry (AAS)[1][3] | Quantifies the elemental makeup, including the strontium-to-calcium ratio in doped systems. |

| Morphology and Size | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)[1][3][8] | Visualizes the shape, size, and surface features of the nanoparticles. |

| Hydrodynamic Diameter & Surface Charge | Dynamic Light Scattering (DLS), Zeta Potential Measurement[1][3] | Measures the particle size distribution in a liquid medium and the surface charge, which influences colloidal stability and cellular interaction. |

| Porosity and Surface Area | Brunauer-Emmett-Teller (BET) Analysis[11] | Determines the specific surface area and pore size distribution, which are critical for drug loading capacity. |

Drug Loading and Release

This compound nanoparticles can be loaded with a variety of therapeutic agents, including antibiotics, anticancer drugs, and genetic material like DNA and siRNA.[1][4][7][12] The loading is typically achieved through adsorption, encapsulation during synthesis, or surface conjugation.

The release of the loaded drug is often pH-sensitive, with faster release in the acidic microenvironment of tumors or sites of inflammation, allowing for targeted drug delivery.[13] The release kinetics can be tailored by modifying the particle size, porosity, and crystallinity of the this compound carrier.[11]

Biological Effects and Signaling Pathways

The therapeutic efficacy of this compound-based drug delivery systems is attributed not only to the delivered drug but also to the intrinsic biological activity of strontium. Strontium ions released from the nanoparticles can modulate key signaling pathways involved in bone metabolism and other cellular processes.[2][14]

Key Signaling Pathways Modulated by Strontium

-

Wnt/β-catenin Pathway: Activation of this pathway by strontium promotes osteoblast differentiation and bone formation.[2][14]

-

BMP-2 Pathway: Strontium has been shown to enhance Bone Morphogenetic Protein-2 (BMP-2) signaling, which is crucial for the differentiation of mesenchymal stem cells into osteoblasts.[2]

-

Runx2 Pathway: Strontium upregulates the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation.[2][15]

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway, involved in cell proliferation and differentiation, is also activated by strontium.[2][15]

-

AMPK/mTOR Pathway: Strontium can induce autophagy in osteoblasts through the activation of the AMPK/mTOR signaling pathway, which is linked to osteogenic differentiation.[16]

The following diagram illustrates the key signaling pathways influenced by strontium in osteoblasts, leading to enhanced bone formation.

Caption: Strontium-activated signaling pathways in osteoblasts.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound-based drug delivery systems.

Synthesis of Strontium-Doped Calcium Phosphate Nanoparticles

This protocol is adapted from a method for preparing strontium-doped calcium phosphate nanoparticles for gene delivery.[1][3]

Materials:

-

Calcium chloride (CaCl₂) solution

-

Strontium chloride (SrCl₂) solution

-

Disodium phosphate (Na₂HPO₄) solution

-

Tris-buffered saline (TBS)

-

Nuclease-free water

Procedure:

-

Prepare separate aqueous solutions of CaCl₂, SrCl₂, and Na₂HPO₄ at desired concentrations.

-

To prepare strontium-doped calcium phosphate nanoparticles, mix the CaCl₂ and SrCl₂ solutions at the desired molar ratio.

-

Slowly add the phosphate solution to the calcium/strontium mixture while stirring vigorously to initiate precipitation.

-

The reaction is typically carried out at physiological pH (around 7.4) and temperature (37°C).[1]

-

Allow the reaction to proceed for a specific duration to control particle growth.

-

For drug or gene loading, the therapeutic agent can be added to the phosphate solution before precipitation or to the nanoparticle suspension after formation.

-

The resulting nanoparticles are then collected by centrifugation, washed with deionized water and ethanol to remove unreacted precursors, and dried for further characterization and use.[1]

The following diagram outlines the experimental workflow for the synthesis and characterization of this compound nanoparticles.

Caption: Experimental workflow for this compound nanoparticles.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the this compound nanoparticles.[1][3]

Materials:

-

Human fetal osteoblastic cell line (hFOB 1.19) or other relevant cell line[1]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound nanoparticle suspension

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound nanoparticles.

-

Incubate the cells for 24-48 hours.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to untreated control cells.

In Vitro Drug Release Study

This protocol evaluates the release profile of a drug from the this compound nanoparticles.

Materials:

-

Drug-loaded this compound nanoparticles

-

Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

-

Centrifuge

Procedure:

-

Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS in a centrifuge tube.

-

Incubate the tubes at 37°C with constant shaking.

-

At predetermined time intervals, centrifuge the tubes and collect the supernatant.

-

Replace the collected supernatant with an equal volume of fresh PBS to maintain sink conditions.

-

Quantify the amount of drug released into the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Plot the cumulative drug release as a function of time.

Conclusion

This compound-based drug delivery systems represent a promising platform for a wide range of therapeutic applications, particularly in bone regeneration. Their unique combination of biocompatibility, biodegradability, osteoinductivity, and controlled drug release capabilities makes them a versatile tool for researchers and drug development professionals. Further research should focus on optimizing the synthesis processes to achieve even greater control over nanoparticle properties and on expanding their application to other disease areas. The detailed experimental protocols and understanding of the underlying biological mechanisms provided in this guide aim to facilitate the advancement of this exciting field.

References

- 1. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustainable one-pot synthesis of this compound nanoparticles with effective charge carriers for the photocatalytic degradation of carcinogenic naphthylamine derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Development of novel inorganic strontium nanoparticles for delivery of pDNA and siRNA to breast cancer cell [frontiersin.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Exploring the role of strontium-based nanoparticles in modulating bone regeneration and antimicrobial resistance: a public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Strontium-substituted, luminescent and mesoporous hydroxyapatite microspheres for sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Injectable nanostructured strontium-doped calcium phosphate scaffolds as a chemioterapic drug delivery for osteosarcoma treatments [sfera.unife.it]

- 13. pH-sensitive strontium carbonate nanoparticles as new anticancer vehicles for controlled etoposide release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

biomedical applications of strontium phosphate

An In-depth Technical Guide to the Biomedical Applications of Strontium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound-based biomaterials are emerging as a leading class of synthetic bone grafts and therapeutic delivery vehicles. By combining the well-established biocompatibility of calcium phosphates with the unique biological activity of strontium, these materials offer significant advantages for bone tissue engineering, osteoporosis treatment, and dental applications. Strontium ions (Sr²⁺) are known to have a dual effect on bone metabolism: they simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts. This guide provides a comprehensive technical overview of the synthesis, properties, and , with a focus on experimental methodologies and the underlying cellular signaling pathways.

Introduction

Calcium phosphate (CaP) ceramics, such as hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), have long been utilized in orthopedic and dental applications due to their chemical similarity to the mineral phase of bone. However, their bioactivity can be further enhanced by incorporating therapeutic ions. Strontium, a trace element found in the human body, is of particular interest. Its chemical similarity to calcium allows it to be readily substituted into the CaP crystal lattice.[1][2][3] The resulting this compound (Sr-P) or strontium-substituted calcium phosphate (Sr-CaP) biomaterials release strontium ions, which actively modulate the behavior of bone cells.[4][5]

Clinical and preclinical studies have demonstrated that strontium promotes osteoblast proliferation and differentiation while inhibiting osteoclast activity, making it a powerful agent for treating bone defects and diseases like osteoporosis.[4][6][7][8] This dual action uniquely positions strontium-based biomaterials to shift the balance of bone remodeling towards net formation.[5] This guide will detail the synthesis and characterization of these materials, present quantitative data on their performance, and explore the molecular mechanisms governing their therapeutic effects.

Synthesis and Characterization

This compound biomaterials can be synthesized in various forms, including nanoparticles, cements, and porous scaffolds, using several common methods.

Experimental Protocol: Wet Chemical Precipitation Synthesis

This method is widely used for producing strontium-substituted hydroxyapatite (Sr-HA) nanoparticles.

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Strontium nitrate (Sr(NO₃)₂)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonium hydroxide (NH₄OH) solution

-

Deionized water

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a calcium/strontium solution by dissolving stoichiometric amounts of calcium nitrate and strontium nitrate in deionized water. The total cation concentration is typically kept at 0.5 M.[2] The desired molar percentage of strontium substitution (e.g., 5%, 10%, 15%) dictates the relative amounts of each salt.

-

Prepare a phosphate solution by dissolving diammonium hydrogen phosphate in deionized water to a concentration of 0.3 M.[2]

-

-

Adjust pH: Adjust the pH of both precursor solutions to above 10 using ammonium hydroxide. This is crucial for the formation of the hydroxyapatite phase.[2]

-

Precipitation: Add the phosphate solution dropwise to the continuously stirred calcium/strontium solution at room temperature. A milky white precipitate will form immediately.

-

Aging: Allow the suspension to age for 24 hours at room temperature under continuous stirring to ensure reaction completion and improve crystallinity.

-

Washing: Collect the precipitate by centrifugation or filtration. Wash the collected powder several times with deionized water to remove unreacted ions, followed by a final wash with ethanol.[9]

-

Drying & Calcination: Dry the washed powder in an oven at 80-100°C for 12-24 hours. For improved crystallinity, the dried powder can be calcined in a muffle furnace at temperatures ranging from 600°C to 800°C.

Experimental Protocol: Material Characterization

A standard workflow is employed to characterize the synthesized materials to ensure they meet the required physicochemical specifications.

Workflow:

-

Phase Composition (XRD): X-ray Diffraction is used to identify the crystalline phases present in the powder (e.g., hydroxyapatite) and to confirm the incorporation of strontium into the crystal lattice by observing shifts in the diffraction peaks.[10][11]

-

Chemical Functionality (FTIR): Fourier Transform Infrared Spectroscopy is used to identify the characteristic functional groups (e.g., PO₄³⁻, OH⁻) of hydroxyapatite and to confirm the absence of unwanted precursor residues.[11][12]

-

Morphology and Elemental Analysis (SEM/EDX): Scanning Electron Microscopy provides information on particle size, shape, and surface topography.[13] Energy Dispersive X-ray Analysis is used for semi-quantitative elemental analysis to confirm the presence and distribution of calcium, strontium, and phosphorus.[13]

-

Particle Size and Surface Charge (DLS/Zeta Potential): For nanoparticle applications, Dynamic Light Scattering measures the hydrodynamic size distribution, while Zeta Potential measurement determines the surface charge, which influences colloidal stability and cell interactions.[14][15]

Caption: General workflow for synthesis and characterization of this compound biomaterials.

Biomedical Applications & Performance

This compound's unique biological activity lends it to several key biomedical applications, primarily centered around bone regeneration.

Bone Tissue Engineering

In bone tissue engineering, this compound is fabricated into porous scaffolds or injectable cements to fill bone defects and promote healing. The interconnected porous structure of scaffolds allows for cell infiltration and nutrient transport, while cements can be injected minimally invasively to fill complex defect shapes.[16][17] The released strontium ions stimulate local bone-forming cells (osteoblasts) and inhibit bone-resorbing cells (osteoclasts).[18]

Table 1: Mechanical and Physicochemical Properties of this compound Biomaterials

| Material Type | Strontium Content | Compressive Strength (MPa) | Setting Time (minutes) | Reference |

|---|---|---|---|---|

| Magnesium Phosphate Cement | 0 wt% | 16.1 ± 1.1 (for Sr-substituted) | - | [18] |

| Strontium-Substituted MgP | 8.2 - 24.6 wt% | Up to 16.1 ± 1.1 | - | [18] |

| Calcium Phosphate Cement (CPC) | 0% | 11.21 | 2.2 | [19] |

| Strontium-Hybrid CPHC | Not specified | 45.52 | 20.7 | [19] |

| 3D Printed CPC Scaffolds | Not specified | 14.97 - 41.56 | - |[20] |

Drug & Gene Delivery

The porous structure and ionic nature of strontium phosphates make them suitable carriers for therapeutic molecules. They can be loaded with drugs, such as antibiotics or growth factors, to provide sustained local release at the site of injury. Furthermore, this compound nanoparticles have been investigated as non-viral vectors for gene delivery.[15] Their positive surface charge can facilitate binding to negatively charged DNA, and their dissolution in the acidic environment of endosomes can trigger the release of the genetic cargo into the cell.[15][21]

Table 2: Ion and Drug Release from this compound Carriers

| Carrier Type | Strontium Content | Released Ion/Drug | Release Profile | Reference |

|---|---|---|---|---|

| Sr-Substituted β-TCP Cement | <1 x < 1 | Sr²⁺ | 12-30 ppm, zero-order kinetics | [22][23] |

| Sr-Substituted MgP Scaffold | 8.2 - 24.6 wt% | Sr²⁺ | 1.14 - 7.24 mg/L over 18 days | [18] |

| SrCaP-DNA Nanoparticles | 0% - 32% | DNA | pH-dependent (50% release at pH 6.8-6.4) |[21] |

In Vitro Biocompatibility

Numerous studies have confirmed that this compound materials are highly biocompatible. In vitro tests using osteoblast-like cell lines (e.g., MG-63, MC3T3-E1) consistently show that appropriate concentrations of strontium enhance cell proliferation, adhesion, and differentiation.[14][24] A key indicator of osteogenic differentiation is the activity of alkaline phosphatase (ALP), which is significantly increased in the presence of strontium-releasing materials.[14][19][24]

Table 3: In Vitro Performance of this compound Biomaterials

| Material | Cell Type | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|

| Sr-P Coating on Mg | MG-63 | Low cytotoxicity | High cell viability | [13] |

| Sr/Mg-Doped CaP NPs | MC3T3, MG-63 | Increased ALP activity | Significantly increased vs. control | [14] |

| Sr-CPHC Cement | Not specified | Promotion of ALP activity | Increased vs. CPC control | [19][25] |

| Mg-3MgP (SrO-doped) | MG-63 | Enhanced osteogenesis | 50.36 ± 2.03% (in vivo) |[26] |

Dental Applications

In dentistry, strontium compounds are used to alleviate dentin hypersensitivity, promote enamel remineralization, and act as a radiopacifying agent in restorative materials like glass ionomer cements.[1][3] Strontium-doped calcium phosphates can be incorporated into composites and cements to enhance their biological properties, potentially helping to seal gaps at the tooth-restoration interface and inhibit secondary caries.[1][27]

Mechanism of Action: Cellular Signaling Pathways

The therapeutic effects of strontium are mediated by its interaction with key signaling pathways in bone cells.[6][7] Strontium ions are sensed by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor on the surface of both osteoblasts and osteoclasts, which triggers downstream signaling cascades.[7][28]

Stimulation of Osteoblasts (Bone Formation)

In osteoblasts, Sr²⁺ binding to the CaSR initiates multiple pathways that promote cell replication, differentiation, and survival.[6][7] This leads to increased expression of osteogenic markers and the deposition of new bone matrix.

Caption: Strontium (Sr²⁺) activates the CaSR in osteoblasts, promoting bone formation.

Inhibition of Osteoclasts (Bone Resorption)

Strontium exerts a dual action by also suppressing bone resorption. It acts directly on osteoclasts to induce apoptosis and indirectly via osteoblasts. Strontium-stimulated osteoblasts increase their expression of Osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[6][28] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors, thereby inhibiting their differentiation into mature, bone-resorbing osteoclasts.[5][6]

Caption: Strontium indirectly inhibits osteoclast formation by altering the OPG/RANKL ratio.

Conclusion

This compound biomaterials represent a significant advancement in the field of regenerative medicine. Their ability to deliver strontium ions locally provides a powerful therapeutic effect, promoting bone formation while simultaneously inhibiting resorption. The synthesis and fabrication methods are versatile, allowing for the creation of materials tailored to specific applications, from injectable cements for fracture fixation to nanoparticle carriers for advanced drug delivery. The well-defined mechanisms of action, centered on the modulation of the CaSR, OPG, and RANKL signaling pathways, provide a strong scientific foundation for their continued development. As research progresses, optimizing ion release kinetics and developing composite materials will further enhance the clinical potential of this compound for treating a wide range of bone-related disorders.

References

- 1. Applications of Bioactive Strontium Compounds in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of silver substituted this compound silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. mdpi.com [mdpi.com]

- 13. World Journal of Dentistry [wjoud.com]

- 14. mdpi.com [mdpi.com]

- 15. Effect of strontium ions substitution on gene delivery related properties of calcium phosphate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of strontium substitution on the material properties and osteogenic potential of 3D powder printed magnesium phosphate scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Strontium–calcium phosphate hybrid cement with enhanced osteogenic and angiogenic properties for vascularised bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Strontium modified biocements with zero order release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. In Vitro Degradation and In Vivo Biocompatibility of Strontium-Doped Magnesium Phosphate-Reinforced Magnesium Composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Dental Composites with Calcium / Strontium Phosphates and Polylysine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Strontium Phosphate Biomaterials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis, properties, and biological activity of strontium phosphate biomaterials. Strontium-containing biomaterials are of significant interest in bone tissue engineering and drug delivery due to strontium's dual ability to stimulate bone formation and inhibit bone resorption.[1][2] This document details common synthesis methodologies, presents key quantitative data in a structured format, and illustrates complex processes and pathways through diagrams for enhanced clarity.

Chemical Synthesis Methods

Several chemical synthesis routes are employed to produce this compound biomaterials, each offering distinct advantages in controlling particle size, crystallinity, and morphology. The most prevalent methods include wet chemical precipitation, sol-gel synthesis, hydrothermal methods, and solid-state reactions.

Wet Chemical Precipitation

Wet chemical precipitation is a versatile and widely used "bottom-up" technique for synthesizing strontium-substituted calcium phosphates.[3][4] This method involves the reaction of soluble precursors in an aqueous solution to form an insoluble this compound product. It is valued for its simplicity and scalability.

Experimental Protocol: Template-Assisted Wet Chemical Precipitation of Strontium-Substituted Hydroxyapatite

This protocol is adapted from a method for synthesizing strontium-substituted nano-hydroxyapatites using templates to control particle morphology.[3]

-

Precursor Preparation:

-

Prepare "Solution A" by dissolving calculated amounts of calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O] and/or strontium nitrate [Sr(NO₃)₂] in ultrapure water to achieve a desired total cation concentration (e.g., 0.25 M).[3]

-

Add a templating agent, such as o-toluidine, to Solution A (approx. 8% of the final product mass).[3]

-

Prepare "Solution B" containing diammonium hydrogen phosphate [(NH₄)₂HPO₄] in ultrapure water.

-

-

Precipitation:

-

Slowly add Solution B dropwise to Solution A under constant stirring.

-

Maintain the pH of the reaction mixture at a specific value (e.g., 8.5) by adding a 25% ammonia solution.[3] The reaction is as follows: (10-x)Ca(NO₃)₂ + xSr(NO₃)₂ + 6(NH₄)₂HPO₄ + 8NH₄OH → Ca₁₀-ₓSrₓ(PO₄)₆(OH)₂ + 20NH₄NO₃ + 6H₂O[3]

-

-

Aging and Washing:

-

Age the resulting precipitate slurry for a defined period (e.g., 24 hours) at room temperature to allow for crystal growth and maturation.

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate repeatedly with distilled water to remove by-products like ammonium nitrate.[5]

-

-

Drying and Calcination:

References

- 1. mdpi.com [mdpi.com]

- 2. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View [mdpi.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]